molecular formula C11H16N2O4 B13469186 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13469186
M. Wt: 240.26 g/mol
InChI Key: APQZSAXBOPNJBA-UHFFFAOYSA-N
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Description

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid is a compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7-4-5-12-8(7)9(14)15/h4-5,12H,6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

APQZSAXBOPNJBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid involves the interaction of its functional groups with various molecular targets. The Boc group protects the amine during reactions, allowing for selective deprotection and subsequent functionalization. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid is unique due to its pyrrole ring structure combined with the Boc-protected amino group and carboxylic acid functionality. This combination allows for versatile applications in synthesis and research, distinguishing it from other Boc-protected compounds .

Biological Activity

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid, also known as Boc-amino methyl pyrrole carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅N₃O₄
  • Molecular Weight : 240.26 g/mol

The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrrole Ring : Using appropriate starting materials such as α,β-unsaturated carbonyl compounds.
  • Boc Protection : The amine group is protected using tert-butoxycarbonyl chloride to facilitate further reactions without affecting the amino functionality.
  • Carboxylic Acid Formation : The final step involves the introduction of the carboxylic acid group through hydrolysis or direct addition reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, derivatives of pyrrole have shown selective cytotoxicity towards various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation by interfering with cellular signaling pathways .

Antimicrobial Activity

Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

Pyrrole derivatives have been studied for their ability to inhibit specific enzymes that play crucial roles in disease processes. For example, some compounds have demonstrated inhibitory effects on proteases and kinases, which are vital in cancer progression and other diseases .

Case Studies

  • Synthesis and Evaluation of Biological Activities :
    A study published in ACS Omega evaluated a series of pyrrole derivatives, including Boc-protected compounds. The findings suggested that these derivatives exhibited promising activity against certain cancer cell lines, highlighting their potential as therapeutic agents .
  • Cytotoxicity Studies :
    Research conducted on esters of betulin and betulinic acid with amino acids showed improved water solubility and selective cytotoxicity towards cancer cells. This underscores the importance of structural modifications, such as those found in this compound, in enhancing biological activity .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various pathogens
Enzyme InhibitionInhibits key enzymes involved in disease

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